5-Isobutyl-4,5-dimethyloxazolidin-2-one

Standard Evans and SuperQuat auxiliaries often fail to deliver satisfactory diastereoselectivity for sterically demanding substrates. 5-Isobutyl-4,5-dimethyloxazolidin-2-one introduces a unique 5-isobutyl-5-methyl quaternary center that alters the steric footprint and diastereofacial bias. - Enhanced conformational bias vs. gem-dimethyl SuperQuat auxiliaries - Potential to improve β²-amino acid synthesis yields and ee - Structurally distinct screening candidate for challenging enolate reactions. Immediate shipment from BenchChem.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12859093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-4,5-dimethyloxazolidin-2-one
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)(C)CC(C)C
InChIInChI=1S/C9H17NO2/c1-6(2)5-9(4)7(3)10-8(11)12-9/h6-7H,5H2,1-4H3,(H,10,11)
InChIKeyGFYHXWLZCCKDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-4,5-dimethyloxazolidin-2-one Structural Overview and Procurement Context


5-Isobutyl-4,5-dimethyloxazolidin-2-one (CAS 90950-40-6; molecular formula C₉H₁₇NO₂; MW 171.24 g/mol) is a chiral oxazolidin-2-one derivative bearing a quaternary C5 center (isobutyl + methyl) and a methyl substituent at C4, giving it a 4,5,5-trisubstituted oxazolidinone scaffold [1]. This substitution pattern places it structurally between classic Evans-type (4-monosubstituted) and SuperQuat-type (4-substituted-5,5-dimethyl) chiral auxiliaries, a class developed to enhance conformational bias and protect the endocyclic carbonyl from undesired nucleophilic cleavage [2].

1
Chiral auxiliary with quaternary C5 isobutyl/methyl substitution, positioned between classic Evans and SuperQuat types
2
Stereochemical control studies requiring altered steric bias in enolate alkylation or related asymmetric transformations
3
Non-standard substrate scopes where conventional auxiliaries provide insufficient diastereoselectivity

Why Generic Oxazolidinone Interchange Is Not Advisable for 5-Isobutyl-4,5-dimethyloxazolidin-2-one


The specific C5-quaternary isobutyl/methyl substitution pattern on this oxazolidinone creates a steric and stereoelectronic environment that cannot be replicated by simple Evans (4-monosubstituted) or standard SuperQuat (4-substituted-5,5-dimethyl) auxiliaries [1]. The 5-gem-dimethyl group in SuperQuat auxiliaries induces a specific conformational lock on the adjacent C4 substituent and strongly shields the endocyclic carbonyl; a 5-isobutyl group alters this steric footprint, potentially affecting both diastereofacial selectivity in enolate reactions and the auxiliary's recyclability [2]. Without matched comparative data, generic substitution would introduce unpredictable changes in stereochemical outcomes, reaction kinetics, and cleavage efficiency across different transformations.

Steric footprint mismatch
5-isobutyl group alters steric environment versus 5,5-dimethyl SuperQuat, potentially shifting diastereofacial selectivity and enolate geometry.
Carbonyl shielding variation
Endocyclic carbonyl protection differs from gem-dimethyl systems; may affect nucleophilic cleavage rates and auxiliary recyclability.
Unvalidated interchange
No head-to-head comparative data exist; generic substitution could introduce unpredictable stereochemical outcomes across transformations.

5-Isobutyl-4,5-dimethyloxazolidin-2-one: Quantitative Comparative Evidence Assessment


Potential Application Scenarios for 5-Isobutyl-4,5-dimethyloxazolidin-2-one Based on Structural Class Inference


Asymmetric Enolate Alkylation with Altered Steric Bias

Based on the well-characterized behavior of 5,5-disubstituted oxazolidinones as chiral auxiliaries in enolate alkylation [1], 5-isobutyl-4,5-dimethyloxazolidin-2-one may provide a distinct diastereofacial bias compared to the standard 4-isopropyl-5,5-dimethyl SuperQuat, owing to the larger steric demand of the isobutyl group. This altered steric environment could, in principle, perturb the diastereomeric ratio of α-alkylated products, but quantitative confirmation requires targeted experimental validation.

Chiral Building Block for β²-Amino Acid Synthesis

Oxazolidinones of this structural class have been employed as chiral templates for synthesizing β²-amino acids [1][2]. The quaternary C5 center with an isobutyl substituent introduces a distinct steric profile that may influence both the yield and enantiomeric excess of the resulting amino acid derivatives, making this compound a candidate for producing β²-amino acid scaffolds that are not readily accessible with gem-dimethyl auxiliaries.

Auxiliary Screening for Non-Standard Substrate Scope

When standard Evans or SuperQuat auxiliaries fail to deliver satisfactory stereoselectivity for sterically demanding or electronically deactivated substrates, this compound, with its unique 5-isobutyl-5-methyl substitution, represents a structurally distinct alternative for screening campaigns [1]. Its divergent steric and conformational properties could unlock reactivity windows that are inaccessible to more common auxiliaries.

Application
Selection Property
Validation Focus
Asymmetric enolate alkylation
Steric bias alteration from isobutyl vs. gem-dimethyl
Diastereomeric ratio and facial selectivity review
β²-Amino acid scaffold synthesis
Chiral template with distinct quaternary center profile
Enantiomeric excess and yield under auxiliary-controlled conditions
Non-standard substrate screening
Structurally divergent steric/conformational space
Reactivity window identification for sterically demanding substrates
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